![molecular formula C10H13NO4 B2693868 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid CAS No. 1343273-67-5](/img/structure/B2693868.png)
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid is an organic compound that features both an acetamido group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with acetamide under acidic conditions to form the intermediate 3-acetamido-5-methylfuran. This intermediate is then subjected to a series of reactions, including oxidation and carboxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves the use of biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids. This method is advantageous due to its environmentally friendly nature and high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The furan ring allows for electrophilic substitution reactions, which can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include 3-acetamido-5-carboxyfuran and various substituted derivatives of the original compound.
Scientific Research Applications
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural properties make it a useful probe in studying biological systems and interactions.
Industry: Used in the production of nitrogen-containing polymers and other industrial materials
Mechanism of Action
The mechanism of action of 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-acetylfuran: Another derivative of furan with similar structural features.
3-Acetamido-5-carboxyfuran:
Uniqueness
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid is unique due to its combination of an acetamido group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-acetamido-3-(5-methylfuran-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-3-4-9(15-6)8(5-10(13)14)11-7(2)12/h3-4,8H,5H2,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOZMASHQFUKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.